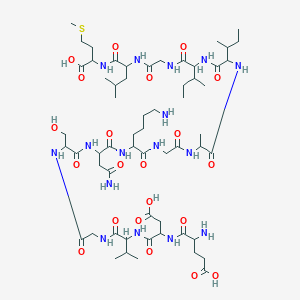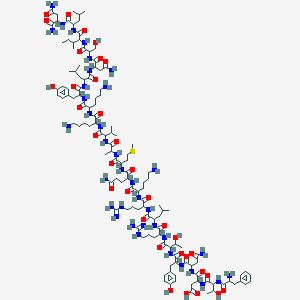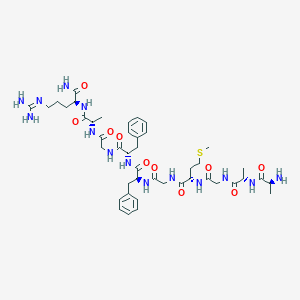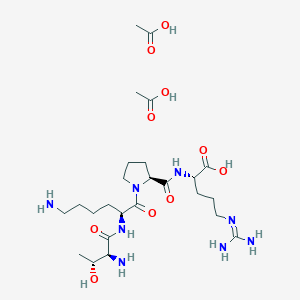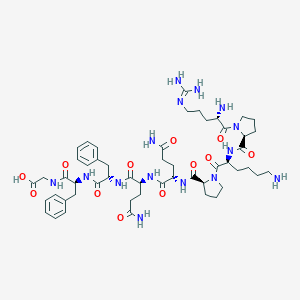
Thymalfasin
Vue d'ensemble
Description
Thymalfasin is a chemically synthesized version of thymosin alpha 1 that is identical to human thymosin alpha 1. Thymosin alpha 1 is an acetylated polypeptide. Thymosin alpha 1 is now approved in 35 developing countries for the treatment of Hepatitis B and C .
Synthesis Analysis
This compound is synthesized through a process that involves solid-phase linear synthesis . A study has been conducted to comprehensively characterize and quantify this compound-related impurities using a this compound China Pharmacopoeia (ChP) standard . The major impurities existing in this compound ChP standard and commercial materials include deamination, amination, succinimide, amino acid insertion/deletion, dimers, and isomers at different mass fraction levels .Molecular Structure Analysis
This compound (thymosin-alpha 1) is a 28-amino acid peptide that naturally exists in diverse mammalian lymphoid tissues . Over half of the this compound-related impurities were found directly or indirectly arising from the labile C-terminal asparagine (Asn) residue .Chemical Reactions Analysis
The major impurities existing in this compound ChP standard and commercial materials include deamination, amination, succinimide, amino acid insertion/deletion, dimers, and isomers at different mass fraction levels . In particular, over half of the this compound-related impurities were found directly or indirectly arising from the labile C-terminal asparagine (Asn) residue .Physical and Chemical Properties Analysis
This compound molecule contains several polar amino acids (e.g., Asp and Glu), consecutive hydrophobic amino acids (e.g., Thr-Thr), and a labile C-terminal Asn residue, making it challenging to synthesize a this compound product ideally and susceptible to producing degradation impurities during storage or transportation process .Applications De Recherche Scientifique
Immunomodulation
La thymalfasine a démontré son influence sur la production et la maturation des lymphocytes T, la stimulation de la production de cytokines Th1 telles que l'interféron gamma et l'interleukine 2, et l'activation de la cytotoxicité médiée par les cellules tueuses naturelles. Cela en fait un agent précieux dans les thérapies immunomodulatrices .
Activité antioxydante dans le cancer du poumon
Des études suggèrent que la thymalfasine peut inhiber la prolifération et la migration des cellules d'adénocarcinome pulmonaire (LUAD). Il semble également réduire le stress oxydatif dans ces cellules en diminuant les niveaux d'espèces réactives de l'oxygène (ROS) et en augmentant l'activité des enzymes antioxydantes .
Amélioration de la fonction thymique
La thymalfasine a des effets thérapeutiques pour améliorer la fonction thymique, comme en témoigne un nombre accru de lymphocytes et une diminution du taux de protéine C-réactive (CRP) et de la réaction inflammatoire, ce qui pourrait être bénéfique dans le traitement de conditions comme la septicémie .
Immunothérapie contre le cancer
L'efficacité et l'innocuité de la thymalfasine ont été évaluées chez des patients atteints de tumeurs solides récurrentes avancées. Il est suggéré que le maintien de réserves adéquates de lymphocytes est essentiel pour une immunothérapie efficace, et que la thymalfasine pourrait jouer un rôle dans ce contexte .
Contrôle de la qualité dans la fabrication pharmaceutique
Des méthodes de chromatographie liquide-spectrométrie de masse à haute résolution (LC-hrMS) ont été développées pour caractériser et quantifier les impuretés liées à la thymalfasine, assurant la qualité des matières thymalfasine commerciales .
Traitement de l'hypoxémie et de la lymphopénie liées au COVID-19
Un essai pilote a été mené pour évaluer l'efficacité de la thymalfasine dans le traitement de patients hospitalisés présentant une hypoxémie et une lymphopénie dues à une infection par le COVID-19, indiquant son application potentielle dans les maladies infectieuses .
Mécanisme D'action
Target of Action
Thymalfasin, also known as thymosin alpha 1, is a chemically synthesized version of a naturally occurring peptide in the human body . The primary targets of this compound are T-cells , a type of white blood cell that plays a crucial role in the immune response . This compound influences T-cell production and maturation, and it stimulates the production of Th1 cytokines such as interferon-gamma and interleukin-2 .
Mode of Action
In various in vitro assays, this compound has been shown to promote T-cell differentiation and maturation . It also activates natural killer cell-mediated cytotoxicity .
Biochemical Pathways
This compound exerts its effects through several biochemical pathways. It has been shown in vitro to upregulate the expression of toll-like receptors (TLR), including TLR2 and TLR9, in mouse and human dendritic cells . This activation of dendritic cells provides another possible pathway explaining this compound’s immunomodulatory and antiviral effects . Additionally, this compound activates the NF-kB and JNK/P38/AP1 pathways .
Result of Action
The result of this compound’s action is a boosted immune response . It has been shown to reduce inflammatory reactions, promote the relief of symptoms such as fever and fatigue, facilitate effusion absorption, and accelerate recovery in conditions like COVID-19 pneumonia . It has also been shown to prevent the progression of common COVID-19 infection to severe pneumonia via multiple immunity-enhancing and anti-inflammatory protective mechanisms .
Orientations Futures
Given the 28th Asn residue at the C-terminus is not necessary for the biological activity of thymalfasin as reported previously, thus deletion, replacement, or modification of this compound C-terminal Asn residue is proposed for new drug research and development . This compound therapy has shown excellent clinical efficacy in the treatment of COVID-19 pneumonia, it can reduce inflammatory reactions, promote the relief of COVID-19 pneumonia related symptoms such as fever and fatigue, facilitate effusion absorption, and accelerate COVID-19 pneumonia recovery .
Analyse Biochimique
Biochemical Properties
Thymalfasin interacts with various enzymes, proteins, and other biomolecules. A study has identified and quantified twenty-three this compound-related impurities . The major impurities existing in this compound include deamination, amination, succinimide, amino acid insertion/deletion, dimers, and isomers at different mass fraction levels . Over half of the this compound-related impurities were found directly or indirectly arising from the labile C-terminal asparagine (Asn) residue .
Molecular Mechanism
The molecular mechanism of this compound is complex and involves multiple interactions at the molecular level. For instance, this compound can bind to specific receptors on the surface of immune cells, leading to the activation of intracellular signaling pathways and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that this compound exhibits stability and long-term effects on cellular function in both in vitro and in vivo studies .
Propriétés
IUPAC Name |
4-[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[2-[2-[[2-[(2-acetamido-3-hydroxypropanoyl)amino]-3-carboxypropanoyl]amino]propanoylamino]propanoylamino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-6-aminohexanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-6-aminohexanoyl]amino]-4-carboxybutanoyl]amino]-6-aminohexanoyl]amino]-6-aminohexanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]propanoylamino]-5-[(3-amino-1-carboxy-3-oxopropyl)amino]-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C129H215N33O55/c1-18-59(10)98(159-114(201)76(36-42-91(181)182)146-120(207)83(53-164)154-121(208)84(54-165)155-127(214)99(63(14)166)160-118(205)80(51-94(187)188)152-123(210)95(56(4)5)156-104(191)62(13)135-102(189)60(11)137-115(202)78(49-92(183)184)151-119(206)82(52-163)138-66(17)169)125(212)161-101(65(16)168)128(215)162-100(64(15)167)126(213)147-70(30-22-26-46-133)109(196)150-79(50-93(185)186)117(204)149-77(47-55(2)3)116(203)142-69(29-21-25-45-132)108(195)144-73(33-39-88(175)176)110(197)141-67(27-19-23-43-130)106(193)140-68(28-20-24-44-131)107(194)145-75(35-41-90(179)180)113(200)157-97(58(8)9)124(211)158-96(57(6)7)122(209)148-74(34-40-89(177)178)111(198)143-71(31-37-86(171)172)105(192)136-61(12)103(190)139-72(32-38-87(173)174)112(199)153-81(129(216)217)48-85(134)170/h55-65,67-84,95-101,163-168H,18-54,130-133H2,1-17H3,(H2,134,170)(H,135,189)(H,136,192)(H,137,202)(H,138,169)(H,139,190)(H,140,193)(H,141,197)(H,142,203)(H,143,198)(H,144,195)(H,145,194)(H,146,207)(H,147,213)(H,148,209)(H,149,204)(H,150,196)(H,151,206)(H,152,210)(H,153,199)(H,154,208)(H,155,214)(H,156,191)(H,157,200)(H,158,211)(H,159,201)(H,160,205)(H,161,212)(H,162,215)(H,171,172)(H,173,174)(H,175,176)(H,177,178)(H,179,180)(H,181,182)(H,183,184)(H,185,186)(H,187,188)(H,216,217) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZVYCXVTEHPMHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C129H215N33O55 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
3108.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
The mechanism of action of thymalfasin is not completely understood but is thought to be related to its immunomodulating activities, centered primarily around augmentation of T-cell function. In various in vitro assays, thymosin alpha 1 has been shown to promote T-cell differentiation and maturation; for example, CD4+, CD8+, and CD3+ cells have all been shown to be increased. Thymosin alpha 1 has also been shown to increase production of IFN-g, IL-2, IL-3, and expression of IL-2 receptor following activation by mitogens or antigens, increase NK cell activity, increase production of migratory inhibitory factor (MIF), and increase antibody response to T-cell dependent antigens. Thymosin alpha 1 has also been shown to antagonize dexamethasone-induced apoptosis of thymocytes in vitro. In vivo administration of thymosin alpha 1 to animals immunosuppressed by chemotherapy, tumor burden, or irradiation showed that thymosin alpha 1 protects against cytotoxic damage to bone marrow, tumor progression and opportunistic infections, thereby increasing survival time and number of survivors. Many of the in vitro and in vivo effects of thymosin alpha 1 have been interpreted as influences on either differentiation of pluripotent stem cells to thymocytes or activation of thymocytes into activated T-cells. Thymalfasin also has been shown in vitro to upregulate expression of toll like receptors (TLR) including TLR2 and TLR9 in mouse and human dendritic cells, as well as activate NF-kB and JNK/P38/AP1 pathways. Thymalfasin's activation of dendritic cells provides another possible pathway explaining thymalfasin's immunomodulatory and antiviral effects. | |
| Record name | Thymalfasin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04900 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
62304-98-7 | |
| Record name | Thymalfasin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04900 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]butanedioic acid](/img/structure/B549523.png)

